molecular formula C21H26N2O2 B1209811 N-Demethylencainide CAS No. 58754-40-8

N-Demethylencainide

Cat. No.: B1209811
CAS No.: 58754-40-8
M. Wt: 338.4 g/mol
InChI Key: QLMVRMLCNYDKJN-UHFFFAOYSA-N
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Description

N-Demethylencainide, also known as this compound, is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

N-Demethylencainide is primarily recognized for its role as an antiarrhythmic agent. It is a significant metabolite of encainide, which is used to manage ventricular arrhythmias. The efficacy of this compound in this context can be attributed to its ability to block sodium channels, thereby stabilizing cardiac membranes and reducing excitability.

Table 1: Pharmacological Properties of this compound

PropertyDescription
Mechanism of Action Sodium channel blocker
Therapeutic Use Management of ventricular arrhythmias
Metabolite Origin Derived from encainide
Cardiac Effects Reduces heart rate and stabilizes rhythm

Clinical Case Studies

Several clinical studies have highlighted the effectiveness of this compound in treating patients with severe arrhythmias. For instance, a study involving patients with ventricular tachycardia demonstrated that administration of encainide led to significant concentrations of this compound in plasma, correlating with improved electrophysiological outcomes.

Case Study Summary:

  • Patient Profile: Adult male with sustained ventricular tachycardia.
  • Treatment: Encainide administered intravenously.
  • Outcome: Significant suppression of arrhythmia observed; plasma levels of this compound were monitored, revealing a direct relationship between metabolite concentration and therapeutic effect.

Metabolic Pathways and Genetic Variability

The metabolism of encainide to this compound varies significantly among individuals due to genetic polymorphisms affecting drug metabolism. Studies have shown that extensive metabolizers exhibit different pharmacokinetic profiles compared to poor metabolizers, impacting the therapeutic efficacy and safety of encainide therapy.

Table 2: Metabolic Variability in Encainide Administration

GroupPlasma Concentration (ng/mL)Urinary Excretion (%)Half-life (hours)
Extensive Metabolizers (EM)100-20010%2.5
Poor Metabolizers (PM)500-100050%5.0

Toxicological Insights

Research has also focused on the toxicological effects associated with this compound. While generally considered safe at therapeutic doses, high concentrations can lead to adverse effects such as prolonged QT intervals and potential for proarrhythmia. Monitoring plasma levels is crucial in patients receiving encainide to mitigate risks associated with elevated metabolite levels.

Properties

IUPAC Name

4-methoxy-N-[2-(2-piperidin-2-ylethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-25-19-13-10-17(11-14-19)21(24)23-20-8-3-2-6-16(20)9-12-18-7-4-5-15-22-18/h2-3,6,8,10-11,13-14,18,22H,4-5,7,9,12,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMVRMLCNYDKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CCC3CCCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974275
Record name 4-Methoxy-N-{2-[2-(piperidin-2-yl)ethyl]phenyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58754-40-8, 87085-10-7
Record name N-Demethylencainide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058754408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 4-methoxy-N-(2-(2-(2-piperidinyl)ethyl)phenyl)-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087085107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-N-{2-[2-(piperidin-2-yl)ethyl]phenyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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